3-(Styrylsulfonyl)propanoic acid
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Overview
Description
3-(Styrylsulfonyl)propanoic acid is an organic compound characterized by the presence of a styryl group attached to a sulfonyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Styrylsulfonyl)propanoic acid typically involves the reaction of styrene with sulfonyl chloride to form styrylsulfonyl chloride, which is then reacted with propanoic acid under controlled conditions. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at a temperature range of 0-25°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Styrylsulfonyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The styryl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the styryl group.
Scientific Research Applications
3-(Styrylsulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Styrylsulfonyl)propanoic acid involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The styryl group may also interact with hydrophobic pockets in biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Similar structure but lacks the sulfonyl group.
Propanoic acid: A simpler structure without the styryl and sulfonyl groups.
3-(Phenylsulfonyl)propanoic acid: Similar but with a phenyl group instead of a styryl group.
Uniqueness
3-(Styrylsulfonyl)propanoic acid is unique due to the presence of both the styryl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12O4S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]sulfonylpropanoic acid |
InChI |
InChI=1S/C11H12O4S/c12-11(13)7-9-16(14,15)8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)/b8-6+ |
InChI Key |
IZGAQCWABIDBNP-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
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